molecular formula C7H7ClHgO B14730314 Chloro(3-methoxyphenyl)mercury CAS No. 5961-61-5

Chloro(3-methoxyphenyl)mercury

Cat. No.: B14730314
CAS No.: 5961-61-5
M. Wt: 343.17 g/mol
InChI Key: ZQFBTXOJZJFEJQ-UHFFFAOYSA-M
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Description

Chloro(3-methoxyphenyl)mercury is an organomercury compound with the chemical formula C7H7ClHgO. It is characterized by the presence of a mercury atom bonded to a chloro and a 3-methoxyphenyl group. Organomercury compounds are known for their significant biological and chemical activities, making them of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(3-methoxyphenyl)mercury typically involves the reaction of 3-methoxyphenylmercury acetate with hydrochloric acid. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{HgO}_2\text{C}_2\text{H}_3 + \text{HCl} \rightarrow \text{C}_7\text{H}_7\text{ClHgO} + \text{CH}_3\text{COOH} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Chloro(3-methoxyphenyl)mercury undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, e.g., thiol substitution forms mercaptides.

    Oxidation and Reduction Reactions: Products include various mercury oxidation states and corresponding organic derivatives.

Scientific Research Applications

Chloro(3-methoxyphenyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(3-methoxyphenyl)mercury involves its ability to interact with thiol groups in proteins and enzymes, leading to inhibition of their activity. This interaction is primarily due to the high affinity of mercury for sulfur atoms. The compound can also disrupt cellular processes by binding to other nucleophilic sites within cells.

Comparison with Similar Compounds

    Phenylmercury Chloride: Similar structure but lacks the methoxy group.

    Methylmercury Chloride: Contains a methyl group instead of a phenyl group.

    Ethylmercury Chloride: Contains an ethyl group instead of a phenyl group.

Comparison: Chloro(3-methoxyphenyl)mercury is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological molecules. This structural difference can lead to variations in its chemical behavior and biological activity compared to other organomercury compounds.

Properties

CAS No.

5961-61-5

Molecular Formula

C7H7ClHgO

Molecular Weight

343.17 g/mol

IUPAC Name

chloro-(3-methoxyphenyl)mercury

InChI

InChI=1S/C7H7O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q;;+1/p-1

InChI Key

ZQFBTXOJZJFEJQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=CC=C1)[Hg]Cl

Origin of Product

United States

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